

Spectroscopic data for Trifluoromethanesulfonyl fluoride intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifluoromethanesulfonyl fluoride*

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A Comparative Guide to the Spectroscopic Data of **Trifluoromethanesulfonyl Fluoride** and Its Intermediates

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key reagents and their synthetic precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed comparison of the spectroscopic data for **trifluoromethanesulfonyl fluoride** ($\text{CF}_3\text{SO}_2\text{F}$), a versatile reagent in organic synthesis, and its common intermediates: trifluoromethanesulfonyl chloride ($\text{CF}_3\text{SO}_2\text{Cl}$) and methanesulfonyl fluoride ($\text{CH}_3\text{SO}_2\text{F}$). Additionally, data for sulfonyl fluoride (SO_2F_2), a related sulfonyl fluoride, is presented for comparative purposes.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **trifluoromethanesulfonyl fluoride** and its intermediates.

Table 1: Vibrational Spectroscopy Data (IR and Raman)

Compound	Wavenumber (cm ⁻¹)	Assignment	Reference
Trifluoromethanesulfonyl Fluoride (CF ₃ SO ₂ F)			
	~1500, ~1250	v(SO ₂)	[1][2]
	~1200	v(CF ₃)	[1][2]
	~800	v(S-F)	[2]
Trifluoromethanesulfonyl Chloride (CF ₃ SO ₂ Cl)			
	1418	vas(SO ₂)	
	1235, 1200	vs(SO ₂) / v(CF ₃)	
	1130	v(CF ₃)	
	770	v(C-S)	
	550	δ(CF ₃)	
	420	v(S-Cl)	
Methanesulfonyl Fluoride (CH ₃ SO ₂ F)			
	3030, 2940	v(CH ₃)	
	1420	vas(SO ₂)	
	1210	vs(SO ₂)	
	780	v(S-F)	

Table 2: NMR Spectroscopy Data (¹H, ¹³C, ¹⁹F)

Compound	Nucleus	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Reference
Trifluoromethane				
sulfonyl Fluoride ($\text{CF}_3\text{SO}_2\text{F}$)	^{19}F	~45 (SO_2F)		
		~ -75 (CF_3)		
	^{13}C	~119 (q)	$^1\text{J}(\text{C},\text{F}) = \sim 320$	
Trifluoromethane				
sulfonyl Chloride ($\text{CF}_3\text{SO}_2\text{Cl}$)	^{19}F	~ -75		
	^{13}C	119.8 (q)	$^1\text{J}(\text{C},\text{F}) = 321.5$	
Methanesulfonyl				
Fluoride ($\text{CH}_3\text{SO}_2\text{F}$)	^1H	3.2 (q)	$^3\text{J}(\text{H},\text{F}) = 4.3$	
	^{13}C	43.5 (q)	$^2\text{J}(\text{C},\text{F}) = 22.5$	
	^{19}F	65.5 (q)	$^3\text{J}(\text{F},\text{H}) = 4.3$	

Table 3: Mass Spectrometry Data (Key Fragments)

Compound	m/z	Fragment	Reference
Trifluoromethanesulfonyl Fluoride (CF ₃ SO ₂ F)	133	[M - F] ⁺	
	101	[M - CF ₃] ⁺	
	69	[CF ₃] ⁺	
	48	[SO] ⁺	
Trifluoromethanesulfonyl Chloride (CF ₃ SO ₂ Cl)	168/170	[M] ⁺	
	133	[M - Cl] ⁺	
	99/101	[SO ₂ Cl] ⁺	
	69	[CF ₃] ⁺	
Methanesulfonyl Fluoride (CH ₃ SO ₂ F)	98	[M] ⁺	
	83	[M - CH ₃] ⁺	
	79	[CH ₃ SO ₂] ⁺	
	48	[SO] ⁺	

Alternative Compound: Sulfuryl Fluoride (SO₂F₂)

For comparison, spectroscopic data for sulfuryl fluoride, a simple and widely used sulfonyl fluoride, is provided below.

Table 4: Spectroscopic Data for Sulfuryl Fluoride (SO₂F₂)

Spectroscopy	Data	Reference
IR Spectroscopy	1502 cm^{-1} (vas), 1269 cm^{-1} (vs), 885 cm^{-1} , 848 cm^{-1}	[3][4]
^{19}F NMR	~38 ppm	
Mass Spectrometry (m/z)	102 [M] ⁺ , 83 [SO ₂ F] ⁺ , 67 [SOF] ⁺ , 48 [SO] ⁺	[4][5][6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Vibrational Spectroscopy (FTIR and Raman)

- Gas-Phase FTIR Spectroscopy:
 - Sample Preparation: Gaseous samples of **trifluoromethanesulfonyl fluoride** or sulfuryl fluoride are introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). For volatile liquids like trifluoromethanesulfonyl chloride and methanesulfonyl fluoride, a small amount is injected into an evacuated gas cell and allowed to vaporize.
 - Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
 - Data Acquisition: A background spectrum of the empty or nitrogen-filled gas cell is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. A resolution of 1-2 cm^{-1} is generally sufficient.
 - Data Processing: The sample interferogram is Fourier-transformed to obtain the spectrum, which is then ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
- Raman Spectroscopy:
 - Sample Preparation: Liquid samples are placed in a glass capillary tube or NMR tube.

- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.
- Data Acquisition: The laser is focused on the sample, and the scattered light is collected and dispersed onto a detector. An appropriate laser power and acquisition time are selected to obtain a good quality spectrum without causing sample degradation.
- Data Processing: The raw data is processed to remove background fluorescence and cosmic rays, and the peak positions and intensities are determined.

NMR Spectroscopy

- ^{19}F NMR Spectroscopy:
 - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , acetone- d_6) in an NMR tube. A fluorine-containing reference standard (e.g., CFCl_3) can be used as an external or internal standard.
 - Instrumentation: A high-field NMR spectrometer equipped with a fluorine-capable probe is used.
 - Data Acquisition: A standard one-pulse experiment is typically sufficient. Due to the large chemical shift range of ^{19}F , a wide spectral width may be necessary. Proton decoupling is often employed to simplify the spectra.
 - Data Processing: The free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phased and referenced.
- ^1H and ^{13}C NMR Spectroscopy:
 - Sample Preparation: The sample is dissolved in a deuterated solvent in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal reference.
 - Instrumentation: A standard high-field NMR spectrometer is used.
 - Data Acquisition: Standard pulse sequences for ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR are used. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

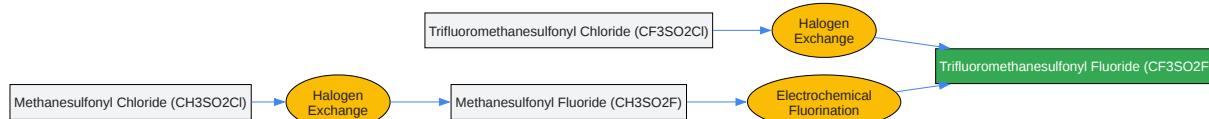
- Data Processing: The FIDs are Fourier-transformed, and the spectra are phased and referenced.

Mass Spectrometry

- Electron Ionization (EI) Mass Spectrometry:
 - Sample Introduction: Gaseous or volatile liquid samples are introduced directly into the ion source of the mass spectrometer.
 - Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Synthesis Pathway of Trifluoromethanesulfonyl Fluoride

The synthesis of **trifluoromethanesulfonyl fluoride** often proceeds through the fluorination of precursors such as methanesulfonyl fluoride or trifluoromethanesulfonyl chloride. The following diagram illustrates a common synthetic route.



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Caption: Synthesis routes to **Trifluoromethanesulfonyl Fluoride**.

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- To cite this document: BenchChem. [Spectroscopic data for Trifluoromethanesulfonyl fluoride intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329296#spectroscopic-data-for-trifluoromethanesulfonyl-fluoride-intermediates>]

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